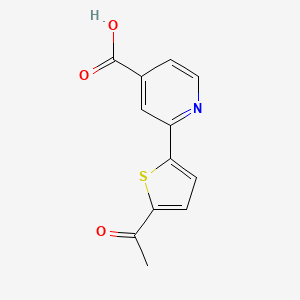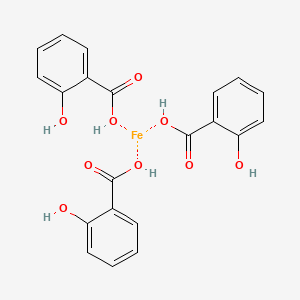
Eisensalicylat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eisensalicylat can be synthesized by reacting iron(III) chloride with salicylic acid in an aqueous solution. The reaction typically involves dissolving iron(III) chloride in water and then adding salicylic acid to the solution. The mixture is stirred and heated to promote the formation of the iron(III) salicylate complex. The reaction can be represented as follows:
FeCl3+3C7H6O3→Fe(C7H5O3)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and stirring to ensure the efficient formation of the compound. Purification steps such as filtration and recrystallization may be employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Eisensalicylat undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, potentially being reduced to iron(II) under certain conditions.
Substitution: Ligands in the iron(III) salicylate complex can be substituted by other ligands, leading to the formation of different iron complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like ethylenediamine or other chelating agents.
Major Products Formed
Oxidation: Reduction of iron(III) to iron(II) can lead to the formation of iron(II) complexes.
Substitution: Formation of new iron complexes with different ligands.
Scientific Research Applications
Eisensalicylat has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory agent due to the presence of salicylic acid.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of Eisensalicylat involves the interaction of the iron(III) center with biological molecules. The iron(III) ion can participate in redox reactions, influencing various biochemical pathways. The salicylate ligands can also contribute to the compound’s anti-inflammatory properties by inhibiting the cyclooxygenase enzymes, similar to the action of salicylic acid.
Comparison with Similar Compounds
Similar Compounds
Iron(III) Acetylsalicylate: Similar to Eisensalicylat but with acetylsalicylic acid as the ligand.
Iron(III) Citrate: Another iron(III) complex with citrate as the ligand.
Iron(III) Oxalate: Iron(III) complex with oxalate as the ligand.
Uniqueness
This compound is unique due to the presence of salicylic acid ligands, which impart anti-inflammatory properties. This makes it distinct from other iron(III) complexes that do not possess such properties. Additionally, the coordination chemistry of this compound provides valuable insights into ligand exchange and redox reactions involving iron.
Properties
Molecular Formula |
C21H18FeO9 |
|---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;iron |
InChI |
InChI=1S/3C7H6O3.Fe/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10); |
InChI Key |
CSVKEZFUXATWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


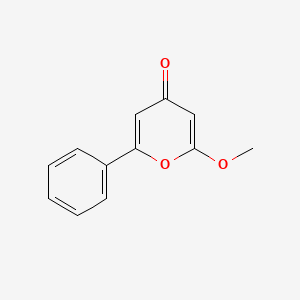
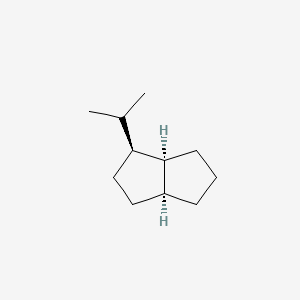
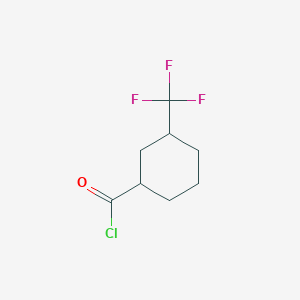
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
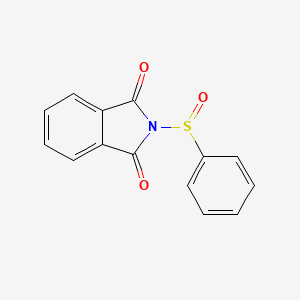
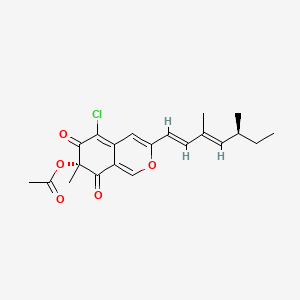
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)
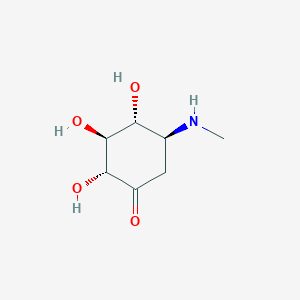
![sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate](/img/structure/B13828324.png)
